molecular formula C25H35N3O2 B1405386 Zuranolone CAS No. 1632051-40-1

Zuranolone

Cat. No. B1405386
M. Wt: 409.6 g/mol
InChI Key: HARRKNSQXBRBGZ-GVKWWOCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zuranolone, also known as SAGE-217, is a medication used for the treatment of postpartum depression . It is an orally active inhibitory pregnane neurosteroid that acts as a positive allosteric modulator of the GABA A receptor . It was approved for medical use in the United States for the treatment of postpartum depression in August 2023 .


Molecular Structure Analysis

Zuranolone has a molecular formula of C25H35N3O2 . Its molecular weight is 409.574 g/mol . For a detailed molecular structure, you may refer to resources like ChemSpider .


Physical And Chemical Properties Analysis

Zuranolone has a molecular weight of 409.574 and a chemical formula of C25H35N3O2 . It is soluble in DMSO at 82 mg/mL .

Scientific Research Applications

Preclinical Characterization as a Neuroactive Steroid GABAA Receptor Modulator

Zuranolone, also known as SAGE-217, has been characterized in preclinical studies as a potent neuroactive steroid GABAA receptor positive allosteric modulator. It is designed to support oral daily dosing and has shown efficacy in modulating GABAA receptors in the central nervous system. This modulation is evident in both synaptic and extrasynaptic receptor configurations, suggesting a broad range of potential applications in neurological and psychiatric conditions (Althaus et al., 2020).

Clinical Efficacy in Major Depressive Disorder

In clinical trials, zuranolone has demonstrated efficacy in treating major depressive disorder (MDD). The drug showed a robust benefit compared to placebo and standard antidepressants like SSRIs and SNRIs. Notably, improvements were observed as early as Day 3 of treatment, indicating a rapid onset of antidepressant effects. This benefit was accompanied by a reduction in all-cause discontinuation, suggesting a favorable benefit-to-risk profile for zuranolone in MDD treatment (Arnaud et al., 2021).

Rapid Antidepressant Effects in Postpartum Depression and MDD

Zuranolone has been investigated for its rapid antidepressant effects in clinical development programs for postpartum depression (PPD) and MDD. Completed placebo-controlled studies in these programs have consistently shown significant improvements in depressive symptoms, demonstrating the potential of zuranolone as a rapid and effective treatment option (Clayton et al., 2022).

Efficacy in Specific Depressive Conditions

Further research has explored the clinical efficacy of zuranolone in treating specific depressive conditions such as PPD, MDD, and bipolar disorder. In these studies, zuranolone has been shown to lead to rapid improvements in depressive symptoms, with significant effects observed following a 2-week treatment course. This demonstrates its potential as an effective short-term treatment option for various depressive disorders (Clayton et al., 2022).

Investigational Use in Parkinsonian Tremor

Zuranolone has also been investigated as an adjunct treatment for Parkinsonian tremor. In a phase 2 open-label study, the drug showed potential in improving tremor symptoms in patients with Parkinson's disease who were on stable doses of dopaminergic agents. This suggests that zuranolone could have broader applications beyond mood disorders, potentially benefiting patients with movement disorders (Bullock et al., 2020).

Safety And Hazards

Zuranolone’s most common side effects include drowsiness, dizziness, diarrhea, fatigue, nasopharyngitis, and urinary tract infection . It’s advised to avoid driving or hazardous activity for at least 12 hours after taking Zuranolone . Zuranolone use was associated with an increased incidence of adverse reactions .

Future Directions

Zuranolone was approved by the FDA for the treatment of postpartum depression in August 2023 . It is currently the only approved treatment for women with postpartum depression . Future directions for Zuranolone include determining next steps for major depressive disorder (MDD), and it is expected to be commercially available in the fourth quarter of 2023 .

properties

IUPAC Name

1-[2-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O2/c1-24(30)9-7-18-17(11-24)3-4-20-19(18)8-10-25(2)21(20)5-6-22(25)23(29)15-28-14-16(12-26)13-27-28/h13-14,17-22,30H,3-11,15H2,1-2H3/t17-,18+,19-,20-,21+,22-,24-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARRKNSQXBRBGZ-GVKWWOCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CN5C=C(C=N5)C#N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CN5C=C(C=N5)C#N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601128500
Record name Zuranolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zuranolone

CAS RN

1632051-40-1
Record name 1-[(3α,5β)-3-Hydroxy-3-methyl-20-oxo-19-norpregnan-21-yl]-1H-pyrazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632051-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zuranolone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632051401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zuranolone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15490
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zuranolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZURANOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZW49N180B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zuranolone
Reactant of Route 2
Zuranolone
Reactant of Route 3
Reactant of Route 3
Zuranolone
Reactant of Route 4
Reactant of Route 4
Zuranolone
Reactant of Route 5
Zuranolone
Reactant of Route 6
Reactant of Route 6
Zuranolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.